molecular formula C18H21N5O2. C7H6O2 B192834 阿洛格列汀 CAS No. 850649-62-6

阿洛格列汀

货号 B192834
CAS 编号: 850649-62-6
分子量: 461.5 g/mol
InChI 键: KEJICOXJTRHYAK-XFULWGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to treat high blood sugar levels caused by type 2 diabetes .


Molecular Structure Analysis

Alogliptin has a molecular formula of C18H21N5O2 and a molecular weight of 339.392 Da . It exists predominantly as the R-enantiomer .


Chemical Reactions Analysis

Alogliptin has been evaluated for its physicochemical characteristics using differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) . It has a melting range of 179.4–187.2 °C, followed by decomposition which starts at 198.0 °C .

科研应用

阿洛格列汀的发现和开发

阿洛格列汀被确定为一种强效且选择性的二肽基肽酶 IV(DPP-4)抑制剂,是通过基于结构的设计和优化过程发现的。它在降低动物模型中的血浆DPP-4活性和降低血糖水平方面的有效性,使其进展到了用于2型糖尿病治疗的III期试验(Feng et al., 2007)

机制和药理学

阿洛格列汀通过提高胰高血糖素样肽(GLP-1)和葡萄糖依赖性胰岛素促泌肽(GIP)等胃肠激素的水平来发挥作用,这些激素对于葡萄糖稳态至关重要。这是通过抑制它们的降解来实现的。其药理特性包括快速吸收、缓慢排泄和主要肾脏排泄(Christopher & Karim, 2009)

在糖尿病管理中的功效

阿洛格列汀在管理2型糖尿病方面表现出显著的功效,无论是作为单药疗法还是与二甲双胍、噻唑烷二酮、磺脲类药物和胰岛素等其他抗糖尿病药物联合使用。它在降低糖化血红蛋白A1c和空腹血糖水平方面显示出有希望的结果(Pratley, 2009)

对β细胞功能和心血管健康的影响

研究表明,阿洛格列汀可能对胰岛β细胞具有保护作用,并可能提供心血管益处。研究探讨了其在改善β细胞功能和减轻动物模型中糖尿病发展方面的作用(Zhang et al., 2011)。此外,阿洛格列汀不会增加最近患有急性冠状动脉综合征的2型糖尿病患者发生重大不良心血管事件的风险,表明其具有心血管安全性(White et al., 2013)

临床前开发和其他应用

阿洛格列汀的临床前开发涉及大量的分子建模、合成和药理评价。它在体外对DPP IV表现出高选择性,而在不同的糖尿病动物模型中,它有效降低了血浆葡萄糖和糖化血红蛋白水平,表明其未来作为一种竞争性口服抗糖尿病疗法的潜力(Parsa & Pal, 2011)

性质

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582095
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin benzoate

CAS RN

850649-62-6
Record name Alogliptin benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850649-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOGLIPTIN BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzoic acid salt was formed by treating the benzonitrile product (D) with benzoic acid to form 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-benzonitrile benzoate. Preparation and isolation of the benzoate salt was performed by conventional methods for the formation of acid addition salts. 1H-NMR (400 MHz, CDCl3-CD3OD 10:1): δ 7.82 (d, 1H, J=7.6 Hz), 7.65 (t, 1H, J=7.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.23 (d, 1H, J=8.0 Hz), 5.42 (s, 1H), 5.50-5.00 (ABq, 2H, J=41.6, 15.2 Hz), 3.30 (m, 2H), 3.16 (s, 3H), 2.91 (m, 1H), 2.76 (m, 2H), 1.93 (m, 1H), 1.79 (m, 1H), 1.51 (m, 2H). MS (ES) [m+H] calc'd for C18H22N5O2, 340.2; found, 340.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alogliptin
Reactant of Route 2
Reactant of Route 2
Alogliptin
Reactant of Route 3
Alogliptin
Reactant of Route 4
Alogliptin
Reactant of Route 5
Alogliptin
Reactant of Route 6
Reactant of Route 6
Alogliptin

Citations

For This Compound
13,600
Citations
WB White, CP Cannon, SR Heller… - New England journal …, 2013 - Mass Medical Soc
… Patients were randomly assigned to receive alogliptin or placebo, administered in a double-… Because alogliptin is cleared by the kidney, the doses of alogliptin (and matching placebo) …
Number of citations: 037 www.nejm.org
CI Jarvis, A Cabrera, D Charron - Annals of …, 2013 - journals.sagepub.com
… , and tolerability of alogliptin as monotherapy and in combination with other antidiabetic agents. Phase 3 trials evaluating doses of 12.5 to 25 mg of alogliptin are emphasized in this …
Number of citations: 40 journals.sagepub.com
AB Marino, SW Cole - Journal of Pharmacy Practice, 2015 - journals.sagepub.com
… Alogliptin was also approved as part of 2 combination products, alogliptin/metformin and alogliptin/pioglitazone. Alogliptin has been studied as monotherapy and in combination with …
Number of citations: 21 journals.sagepub.com
J Feng, Z Zhang, MB Wallace, JA Stafford… - Journal of medicinal …, 2007 - ACS Publications
Alogliptin is a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). Herein, we describe the structure-based design and optimization of alogliptin and related …
Number of citations: 519 pubs.acs.org
RE Pratley, T McCall, PR Fleck… - Journal of the …, 2009 - Wiley Online Library
… alogliptin 12.5 and 25 mg, respectively, and 0.5% and 0.6%, respectively, in younger patients (P<.001 for both alogliptin … Incidence of hypoglycemia was 8.3% or less in all alogliptin …
Number of citations: 105 agsjournals.onlinelibrary.wiley.com
R Andukuri, A Drincic, M Rendell - Diabetes, metabolic syndrome …, 2009 - Taylor & Francis
… of alogliptin and its pharmacokinetics, pharmacodynamics, clinical efficacy and adverse effects. In addition, we compared alogliptin … It is our purpose to review the properties of alogliptin …
Number of citations: 68 www.tandfonline.com
J Rosenstock, MS Rendell, JL Gross… - Diabetes, Obesity …, 2009 - Wiley Online Library
… to receive alogliptin 12.5 mg (n = 131), alogliptin 25 mg (n = 129… greater for alogliptin 12.5 mg (–0.63 ± 0.08%) and alogliptin 25 … proportions of patients receiving alogliptin 12.5 or 25 mg …
Number of citations: 299 dom-pubs.onlinelibrary.wiley.com
LJ Scott - Drugs, 2010 - Springer
… alogliptin treatment had neutral effects on bodyweight and lipid parameters. The long-term safety of alogliptin … definitively determine the position of alogliptin therapy in relation to other …
Number of citations: 77 link.springer.com
GM Keating - Drugs, 2015 - Springer
… of oral alogliptin in the treatment of type 2 diabetes. Results of randomized controlled trials demonstrated that oral alogliptin … Alogliptin was generally well tolerated in patients with type 2 …
Number of citations: 40 link.springer.com
…, Q Mekki, Alogliptin Study 007 Group - Diabetes, Obesity …, 2009 - Wiley Online Library
… alogliptin 12.5 mg (−0.38%) and 25 mg (−0.52%) vs. placebo (+0.01%; p < 0.001), and more patients in the alogliptin 25… for placebo, alogliptin 12.5 mg and alogliptin 25 mg groups were …
Number of citations: 180 dom-pubs.onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。